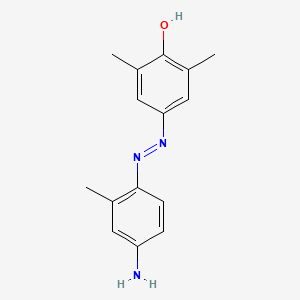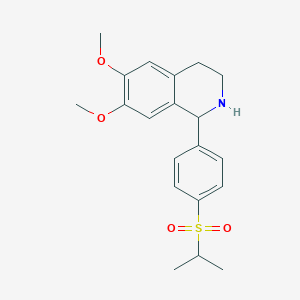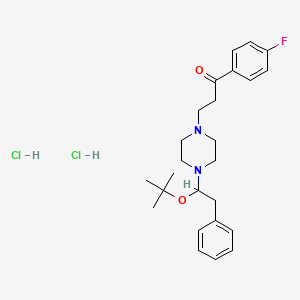![molecular formula C5H13Cl3Si2 B14713502 Trichloro[2-(trimethylsilyl)ethyl]silane CAS No. 18157-34-1](/img/structure/B14713502.png)
Trichloro[2-(trimethylsilyl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro[2-(trimethylsilyl)ethyl]silane: is an organosilicon compound with the molecular formula C5H13Cl3Si2. This compound is characterized by the presence of both trichlorosilane and trimethylsilyl groups, making it a versatile reagent in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro[2-(trimethylsilyl)ethyl]silane can be synthesized through the reaction of 2-(trimethylsilyl)ethanol with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The process involves the following steps:
Reaction of 2-(trimethylsilyl)ethanol with trichlorosilane: This reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by distillation under reduced pressure to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Trichloro[2-(trimethylsilyl)ethyl]silane undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Bases: Pyridine, triethylamine
Solvents: Anhydrous solvents such as toluene or dichloromethane
Major Products Formed:
Silanols: Formed through hydrolysis
Substituted Silanes: Formed through nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Groups: Trichloro[2-(trimethylsilyl)ethyl]silane is used as a protecting group for alcohols and amines in organic synthesis.
Cross-Coupling Reactions: It serves as a reagent in cross-coupling reactions to form carbon-silicon bonds.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Biocompatible Materials: It is used in the synthesis of biocompatible materials for medical implants and devices.
Industry:
Silicone Production: this compound is a precursor in the production of silicones and siloxanes used in various industrial applications.
Surface Modification: It is used to modify surfaces to make them hydrophobic or to introduce functional groups.
Wirkmechanismus
Mechanism: The mechanism of action of trichloro[2-(trimethylsilyl)ethyl]silane involves the formation of reactive intermediates such as silyl cations or silanols. These intermediates can undergo further reactions to form stable products.
Molecular Targets and Pathways:
Silylation: The compound targets hydroxyl and amino groups, converting them into silyl ethers or silyl amines.
Cross-Coupling: It participates in cross-coupling reactions to form carbon-silicon bonds, which are crucial in the synthesis of organosilicon compounds.
Vergleich Mit ähnlichen Verbindungen
Ethyltrichlorosilane: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl Chloride: Contains a trimethylsilyl group but lacks the ethyl and trichlorosilane components.
Trichlorosilane: Contains trichlorosilane but lacks the ethyl and trimethylsilyl groups.
Uniqueness: Trichloro[2-(trimethylsilyl)ethyl]silane is unique due to the presence of both trichlorosilane and trimethylsilyl groups, which provide it with versatile reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
18157-34-1 |
|---|---|
Molekularformel |
C5H13Cl3Si2 |
Molekulargewicht |
235.7 g/mol |
IUPAC-Name |
trichloro(2-trimethylsilylethyl)silane |
InChI |
InChI=1S/C5H13Cl3Si2/c1-9(2,3)4-5-10(6,7)8/h4-5H2,1-3H3 |
InChI-Schlüssel |
CKRZAXVTMKYCTE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)










![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

